molecular formula C23H31NO3 B583238 N-Benzyl Salbutamol Acetonide CAS No. 1797114-57-8

N-Benzyl Salbutamol Acetonide

Cat. No. B583238
CAS RN: 1797114-57-8
M. Wt: 369.505
InChI Key: IUHOWFWXOFPFCG-UHFFFAOYSA-N
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Description

“N-Benzyl Salbutamol Acetonide” is a compound with the molecular formula C23H31NO3 and a molecular weight of 369.51 . It is categorized under adrenergic receptors, neurological drugs, neurotransmission, depression, Parkinson’s, schizophrenia, stress and anxiety, pain, and inflammation .


Molecular Structure Analysis

The molecular structure of “this compound” is represented as CC(C)(C)N(CC(O)c1ccc2OC(C)(C)OCc2c1)Cc3ccccc3 . This structure indicates the presence of various functional groups and bonds that contribute to its chemical properties.

Mechanism of Action

While the specific mechanism of action for “N-Benzyl Salbutamol Acetonide” is not provided, Salbutamol, a related compound, is a short-acting, selective beta2-adrenergic receptor agonist used in the treatment of asthma and COPD . It is 29 times more selective for beta2 receptors than beta1 receptors, giving it higher specificity for pulmonary beta receptors versus beta1-adrenergic receptors located in the heart .

Safety and Hazards

The safety data sheet for a related compound, Benzyl Salbutamol, indicates that it is harmful if swallowed and harmful to aquatic life with long-lasting effects . Precautions include avoiding release to the environment and not eating, drinking, or smoking when using the product .

Future Directions

While specific future directions for “N-Benzyl Salbutamol Acetonide” are not mentioned, research on Salbutamol, a related compound, continues to explore its efficacy and adverse effects for its original application, asthma . The prevalence of asthma is increasing worldwide, and there is a need for the development of efficient and selective broncholytics .

properties

IUPAC Name

2-[benzyl(tert-butyl)amino]-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO3/c1-22(2,3)24(14-17-9-7-6-8-10-17)15-20(25)18-11-12-21-19(13-18)16-26-23(4,5)27-21/h6-13,20,25H,14-16H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHOWFWXOFPFCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2=C(O1)C=CC(=C2)C(CN(CC3=CC=CC=C3)C(C)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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